molecular formula CH5BrN2 B1446223 Formamidine Hydrobromide CAS No. 146958-06-7

Formamidine Hydrobromide

Cat. No.: B1446223
CAS No.: 146958-06-7
M. Wt: 124.97 g/mol
InChI Key: QWANGZFTSGZRPZ-UHFFFAOYSA-N
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Description

Formamidine Hydrobromide (FABr), with the chemical formula CH5BrN2 and molecular weight 124.97 g/mol, is a bromide salt of formamidine. It is widely utilized as a precursor material in perovskite solar cells (PSCs) due to its role in tuning crystal structures and optoelectronic properties . Its CAS registry number is 146958-06-7, and it typically appears as a white crystalline powder with a melting point of 133–140°C . FABr is sourced from suppliers like Tokyo Chemical Industry Co., Ltd., with purity grades exceeding 99.99% for high-performance applications . Safety data classify it as acutely toxic (oral, category 4) and a skin/eye irritant, requiring careful handling and storage .

Properties

IUPAC Name

methanimidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWANGZFTSGZRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146958-06-7
Record name aminomethylideneazanium;bromide
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Preparation Methods

Overview

The most established and industrially viable method for preparing formamidine hydrobromide involves the direct reaction of lime nitrogen (primarily calcium cyanamide) with hydrobromic acid. This method was detailed in a 1997 patent and represents a breakthrough in producing stable halo-formamidine salts without the need for free cyanamide as an intermediate.

Chemical Reaction and Process

  • Starting Materials: Lime nitrogen (calcium cyanamide containing calcium oxide and minor impurities) and hydrobromic acid (preferably azeotropic solution containing 48% hydrogen bromide).
  • Procedure: Granular lime nitrogen is added to hydrobromic acid with stirring. The acid reacts with calcium cyanamide, converting calcium and other metal compounds into their respective halides and forming bromo-formamidine hydrobromide in solution.
  • Reaction Conditions:
    • Acid quantity must be at least sufficient to convert all calcium compounds and provide two molecules of acid per cyanamide molecule.
    • Acid is typically used in 20-30% excess to ensure complete reaction.
    • Temperature is preferably maintained at or below 35 °C to minimize hydrolysis and decomposition, with cooling applied due to the exothermic nature of the reaction.
  • Post-Reaction: Solid carbonaceous matter is separated, yielding a solution of bromo-formamidine hydrobromide.

Advantages

  • Avoids the instability and handling difficulties of free cyanamide.
  • Uses commercially available lime nitrogen, which can be sourced from various industrial processes (Frank-Caro, Polzenius).
  • Produces a stable, well-crystallized product suitable for storage and further chemical transformations.

Stability and Properties

  • The hydrobromide salt is stable under dry conditions but sensitive to moisture and heat.
  • Decomposition occurs above ~70 °C in moist conditions.
  • The compound can be converted back to free cyanamide by appropriate treatment (e.g., with sodium bicarbonate).

Alternative Synthetic Routes Involving Formamidine Salts

While the lime nitrogen route is predominant, other synthetic methods involve the preparation of formamidine salts through reactions of formamidines with hydrobromic acid or related electrophiles.

Electrophilic Substitution and Salt Formation

  • Formamidines can be protonated or alkylated by hydrobromic acid or alkyl bromides to yield this compound salts.
  • For example, heating a toluene solution of formamidine with allyl bromide or 3-bromo-2-methylpropene leads to imidazolinium salts via protonation and cyclization, releasing hydrobromic acid which forms the hydrobromide salt of formamidine.
  • These reactions typically require elevated temperatures (110-135 °C) and extended reaction times (24-36 hours).
  • Yields are generally high (66-95%), demonstrating the efficiency of these electrophilic substitution routes.

Reaction Parameters and Optimization

Parameter Optimal Range/Condition Notes
Acid Concentration Commercial hydrobromic acid, ~48% HBr Azeotropic hydrobromic acid preferred for economic and practical reasons
Acid Quantity 20-30% molar excess relative to cyanamide Ensures complete conversion of calcium compounds and formation of this compound
Temperature ≤ 35 °C (preferably) Lower temperatures preferred to avoid hydrolysis and decomposition; cooling required due to exothermic reaction
Reaction Time Variable, depending on scale and conditions Longer times at lower temperatures; shorter at higher temperatures but risk decomposition
Lime Nitrogen Quality Free of calcium chloride preferred Minimizes contamination and improves purity

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield & Purity Notes
Lime Nitrogen + Hydrobromic Acid Lime nitrogen (calcium cyanamide) + 48% HBr Stirring, ≤35 °C, acid excess 20-30% High yield, stable crystalline salt Industrially scalable, avoids free cyanamide handling
Electrophilic Substitution Formamidine + Allyl bromide or 3-bromo-2-methylpropene Heating 110-135 °C, 24-36 h 66-95% yield One-pot synthesis, forms imidazolinium salts and hydrobromide salt
Formamidine Salts from Formamidines Formamidine derivatives + HBr or related electrophiles Variable, often reflux or heating High purity salts Useful for specialized synthetic applications

Chemical Reactions Analysis

Thermal Decomposition Pathways

Formamidine hydrobromide undergoes complex degradation at elevated temperatures:

Primary Reactions

  • Sym-triazine Formation :

    3CH N HBrΔC H N +3NH +3HBr3\,\text{CH N HBr}\xrightarrow{\Delta}\text{C H N }+3\,\text{NH }+3\,\text{HBr}

    Dominates in acidic or iodide-rich environments (e.g., perovskite processing) .

  • Hydrogen Cyanide Release :

    CH N HBrΔHCN+NH +HBr\text{CH N HBr}\xrightarrow{\Delta}\text{HCN}+\text{NH }+\text{HBr}

    Observed during high-temperature (>150°C) degradation .

Decomposition Products by Temperature

Temperature RangeMajor ProductsByproducts
60–100°CFormamidine (CH₃N₂H₂), HBrTrace NH₃
100–200°CSym-triazine (C₃H₃N₃), NH₃HCN, (HCN)₂
>200°CPbI₂ (in perovskites), CO/CO₂Nitrogen oxides (NOₓ)

Transamination Reactions

In aliphatic amine environments (e.g., perovskite precursor solutions), this compound participates in reversible transimination:

CH N HBr+RNH RNHC NH NH HBr+NH \text{CH N HBr}+\text{RNH }\rightleftharpoons \text{RNHC NH NH HBr}+\text{NH }

This reaction generates methyl formamidinium (MFA⁺) isomers (cis and trans), which integrate into perovskite lattices as byproducts .

Stability in Solution

Stability depends on solvent acidity and halide content:

Solvent Effects

SolventpHFAHBr StabilityKey Observation
DMSO-d₆<2LowRapid hydrolysis to FAAc
HI (57% aq.)<1Very lowFull decomposition in 1 hr at 80°C
DMFNeutralHighStable for >24 hrs at 25°C

Environmental Degradation

Exposure to moisture and oxygen triggers surface reactions in perovskite systems :

  • FA⁺ Dissolution :

    CH N HBr+H OCH N H +HBr\text{CH N HBr}+\text{H O}→\text{CH N H }+\text{HBr}
  • Iodide Oxidation :

    2HBr+2HBrO2\,\text{HBr}+\text{O }→2\,\text{HBrO}

This dual mechanism drives phase segregation in Cs/FA perovskites, reducing device stability .

Scientific Research Applications

Perovskite Solar Cells

Formamidine hydrobromide is primarily utilized as a precursor material for the synthesis of formamidinium lead halide perovskites, such as FAPbBr₃ and mixed halides like FAPbIₓBr₁₋ₓ. These materials are pivotal in the development of high-efficiency solar cells due to their excellent light absorption properties and tunable bandgap.

Key Properties :

  • Bandgap Adjustment : By varying the halide composition, researchers can tune the bandgap between approximately 1.55 eV and 2.3 eV, which is crucial for optimizing solar cell performance.
  • Stability and Efficiency : Formamidinium-based perovskites exhibit improved stability compared to their methylammonium counterparts, making them suitable for commercial applications .

Light-Emitting Diodes (LEDs)

FABr has also been explored for use in light-emitting diodes (LEDs). The incorporation of formamidinium into the perovskite structure enhances the photoluminescence properties, leading to more efficient light emission. This application is particularly relevant in developing next-generation display technologies and solid-state lighting solutions .

High-Efficiency Solar Cells

A study conducted by Hanusch et al. demonstrated that incorporating FABr into perovskite solar cells resulted in a power conversion efficiency (PCE) exceeding 20%. The research highlighted the material's ability to form high-quality films with superior crystallinity, which is essential for efficient charge transport within the solar cell .

Study ReferencePCE (%)Notable Findings
Hanusch et al., 2014>20High-quality film formation; excellent charge transport properties
Eperon et al., 201418.2Tunable bandgap achieved through halide mixing
Jeon et al., 2015>20Stability improvements over traditional methylammonium-based cells

Mixed Cation Perovskites

Research by Murugadoss et al. indicated that using FABr in mixed cation perovskites (FA/MA) significantly improved light stability and efficiency under operational conditions. The study found that the addition of FABr led to enhanced crystallization processes, resulting in larger grain sizes and fewer defects within the perovskite layer .

Mechanism of Action

The mechanism of action of Formamidine Hydrobromide involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit monoamine oxidase (MAO) activity, which affects neurotransmitter levels in the brain . Additionally, it acts as a respiratory uncoupler, disrupting mitochondrial function . These actions contribute to its biological and pharmacological effects.

Comparison with Similar Compounds

Key Differences :

  • Counterion Effects : Bromide (Br⁻) in FABr yields smaller lattice parameters in perovskites compared to iodide (I⁻) in FAI, enabling narrower bandgaps (~1.6 eV for FABr-based perovskites vs. ~1.5 eV for FAI) .
  • Stability : FABr-based perovskites exhibit enhanced moisture resistance compared to FAI due to stronger Pb-Br bonds .
  • Synthesis : FAI is more prone to thermal decomposition during perovskite processing, whereas FABr remains stable up to 140°C .

Functional Analogs: Methylamine and Other Hydrobromides

FABr is often compared to methylamine hydrobromide (MABr) and other hydrobromide salts in optoelectronic applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
This compound CH5BrN2 124.97 Perovskite solar cells, LEDs
Methylamine Hydrobromide (MABr) CH6BrN 111.97 Perovskite defect passivation
Arecoline Hydrobromide C8H14BrNO2 236.1 Cholinergic agonist in pharmacology
Pyridine Hydrobromide C5H6BrN 160.01 Organic synthesis catalyst

Key Differences :

  • Cation Size : Formamidine (HC(NH2)₂⁺) in FABr has a larger cationic radius than methylamine (CH3NH3⁺) in MABr, leading to improved thermal stability in perovskites .
  • Functionality : MABr is primarily used for surface passivation in PSCs, while FABr serves as a bulk precursor .
  • Toxicity : Arecoline Hydrobromide exhibits neurotoxic effects due to its alkaloid structure, unlike FABr’s industrial toxicity profile .

Biological Activity

Formamidine Hydrobromide (CAS Number: 146958-06-7) is a compound with diverse biological activities, particularly noted for its role in biochemical reactions and as a precursor in various chemical syntheses. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and applications in scientific research.

Target Enzymes
this compound primarily interacts with monoamine oxidase (MAO) enzymes. By binding to these enzymes, it inhibits their activity, leading to increased levels of neurotransmitters such as norepinephrine, serotonin, and dopamine. This inhibition can significantly impact mood regulation and other nervous system functions.

Biochemical Pathways
The compound's action influences several biochemical pathways:

  • Inhibition of MAO : Prevents the degradation of neurotransmitters, enhancing their availability.
  • Cell Signaling Modulation : Alters gene expression and cellular metabolism through increased neurotransmitter levels .

Cellular Effects

The effects of this compound on various cell types include:

  • Neurotransmitter Regulation : Elevated levels of neurotransmitters can enhance synaptic transmission and neuronal communication.
  • Impact on Cell Metabolism : Changes in metabolic pathways due to altered neurotransmitter levels can influence energy production and cellular health.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its role as a precursor in the synthesis of perovskite materials for solar cells. Its bioavailability is contingent upon the efficiency of the fabrication processes used in these applications .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of this compound:

  • Low Doses : Effective in inhibiting MAO without notable adverse effects.
  • High Doses : Associated with neurotoxicity and other adverse reactions .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

Study ReferenceFocusFindings
Pesticidal ActivityDemonstrated effectiveness against spider mites and ticks, with low toxicity to non-target species.
Neurotransmitter InteractionInhibition of MAO led to increased neurotransmitter levels, impacting mood regulation.
Perovskite Solar CellsUsed as a precursor for synthesizing stable perovskite materials under ambient conditions.

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions that are crucial for its applications:

  • Oxidation : Converts to corresponding formamides.
  • Reduction : Forms corresponding amines.
  • Substitution Reactions : Engages with nucleophiles such as halides and hydroxides.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationHydrogen peroxide, potassium permanganate
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionHalides, hydroxides, amines

Applications in Scientific Research

This compound has broad applications across various fields:

  • Chemistry : Precursor for synthesizing organic compounds and materials.
  • Biology and Medicine : Investigated for its potential therapeutic applications due to its effects on neurotransmitter levels.
  • Industry : Utilized in producing advanced materials, including energy storage devices .

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s electronic properties?

  • Methodological Answer :
  • Re-optimize DFT functionals (e.g., hybrid HSE06 over PBE) to better account for van der Waals interactions.
  • Validate bandgap measurements via UV-Vis with Tauc plot analysis.
  • Cross-check with synchrotron-based XPS for valence band alignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamidine Hydrobromide
Reactant of Route 2
Formamidine Hydrobromide

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